![molecular formula C12H16ClNO2 B2396981 Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride CAS No. 2445785-44-2](/img/structure/B2396981.png)
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride: is a synthetic molecule with the molecular formula C12H16ClNO2 and a molecular weight of 241.72. This compound is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride typically involves the following steps:
Formation of the Aminocyclopropyl Intermediate: The initial step involves the synthesis of the aminocyclopropyl intermediate through a cyclopropanation reaction.
Coupling with Phenylacetate: The aminocyclopropyl intermediate is then coupled with phenylacetate under specific reaction conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aminocyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate: The free base form without the hydrochloride salt.
Methyl 2-[4-(1-aminocyclopropyl)phenyl]propanoate: A similar compound with a propanoate group instead of an acetate group.
Methyl 2-[4-(1-aminocyclopropyl)phenyl]butanoate: Another analog with a butanoate group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups.
属性
IUPAC Name |
methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)8-9-2-4-10(5-3-9)12(13)6-7-12;/h2-5H,6-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZMDIKGWYOAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
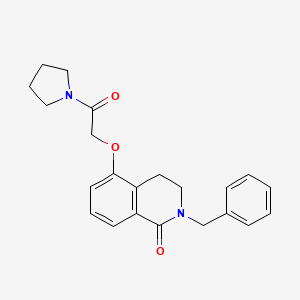
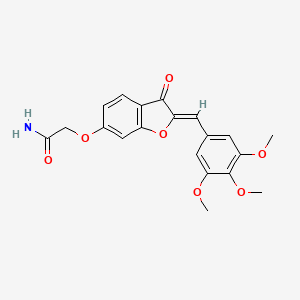

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)

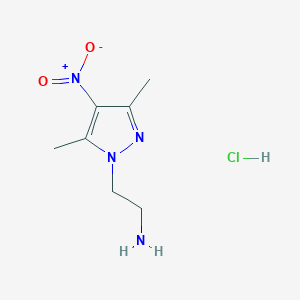
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
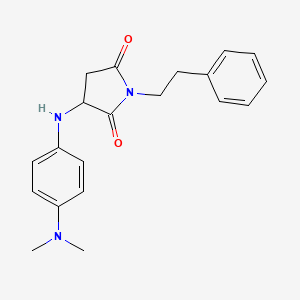
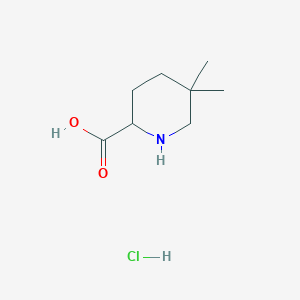
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)
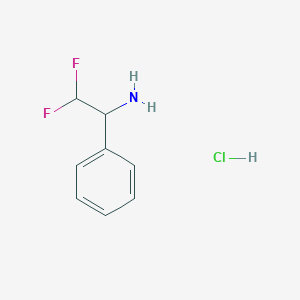
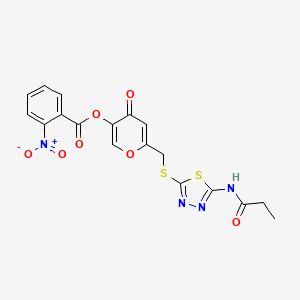
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)
